molecular formula C16H21N3O2 B2510834 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol CAS No. 712345-45-4

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol

Cat. No. B2510834
CAS RN: 712345-45-4
M. Wt: 287.363
InChI Key: FCXSCCSBMBLTCF-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol, also known as ADX-71441, is a novel compound that has gained attention in the scientific community for its potential therapeutic properties. This compound is a positive allosteric modulator of the GABAB receptor, which is a target for the treatment of various neurological disorders.

Mechanism of Action

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol acts as a positive allosteric modulator of the GABAB receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. This receptor is involved in the regulation of neurotransmitter release and neuronal excitability, and its activation has been shown to have anxiolytic, antidepressant, and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has been shown to enhance the activity of the GABAB receptor, leading to increased inhibitory neurotransmitter release and decreased neuronal excitability. This compound has also been shown to have anxiolytic, antidepressant, and anticonvulsant effects in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol is its ability to selectively modulate the GABAB receptor, which is a target for the treatment of various neurological disorders. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol. One area of interest is the potential use of this compound in the treatment of addiction, as preclinical studies have shown promising results in this area. Another area of interest is the development of more potent and selective GABAB receptor modulators, which could lead to improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to better understand the pharmacokinetic and pharmacodynamic properties of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol, which could inform the development of more effective dosing regimens.

Synthesis Methods

The synthesis of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol involves a multi-step process that starts with the preparation of 1H-indene-5-carboxylic acid. This compound is then converted to the corresponding acid chloride, which is reacted with 3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol to yield the desired product.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has been studied extensively for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction. Studies have shown that this compound can enhance the activity of the GABAB receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-17-12(2)19(18-11)9-15(20)10-21-16-7-6-13-4-3-5-14(13)8-16/h6-8,15,20H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXSCCSBMBLTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC(COC2=CC3=C(CCC3)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol

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